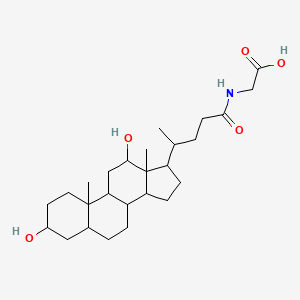

glycodeoxycholic acid

Description

A bile salt formed in the liver by conjugation of deoxycholate with glycine, usually as the sodium salt. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and choleretic.

Properties

IUPAC Name |

2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULKSPCQVQLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861898 | |

| Record name | N-(3,12-Dihydroxy-24-oxocholan-24-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-65-6 | |

| Record name | Glycodesoxycholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricate Regulation of Glycodeoxycholic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycodeoxycholic acid (GDCA), a major secondary bile acid, plays a pivotal role in dietary lipid absorption and represents a key signaling molecule in metabolic regulation. Its synthesis is a multi-step process involving hepatic enzymes and intestinal microbiota, and its homeostasis is tightly controlled by a complex network of nuclear receptors and feedback loops. This technical guide provides an in-depth exploration of the regulatory mechanisms governing GDCA synthesis, with a focus on the core enzymatic machinery and the dominant signaling pathways. Quantitative data on the effects of key regulators are summarized, and detailed experimental protocols for the analysis of GDCA and its biosynthetic machinery are provided to facilitate further research and drug development in this area.

The Synthesis Pathway of this compound

The formation of this compound is a multi-organ process that begins with the hepatic synthesis of primary bile acids and culminates in its conjugation in the liver after modification by the gut microbiota.

-

Hepatic Synthesis of Primary Bile Acids: The journey starts in hepatocytes with the conversion of cholesterol into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA). This occurs through two main pathways: the classical (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step, and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[1][2][3][4]

-

Intestinal Transformation: Primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) in the liver and secreted into the intestine. In the gut, intestinal bacteria deconjugate these bile salts. Subsequently, specific anaerobic bacteria, primarily from the Clostridium and Eubacterium genera, carry out 7α-dehydroxylation of cholic acid to form the secondary bile acid, deoxycholic acid (DCA).[5][6]

-

Hepatic Conjugation: DCA is reabsorbed from the intestine and returns to the liver via the portal circulation. In the hepatocytes, it undergoes a two-step conjugation process to form this compound.

-

Step 1: Acyl-CoA Thioester Formation: Deoxycholic acid is activated by bile acid-CoA synthetase (BACS), encoded by the SLC27A5 gene, to form deoxycholyl-CoA.[1]

-

Step 2: Amino Acid Conjugation: Bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the transfer of glycine to deoxycholyl-CoA, forming this compound (GDCA).[1][7]

-

Core Regulatory Signaling Pathways

The synthesis of bile acids, including the precursors to GDCA, is under stringent negative feedback control, primarily orchestrated by the nuclear receptor Farnesoid X Receptor (FXR) and the enterokine Fibroblast Growth Factor 19 (FGF19).

The FXR-FGF19 Axis: A Gut-Liver Crosstalk

A key regulatory mechanism involves a feedback loop between the intestine and the liver.

-

Intestinal FXR Activation: In the ileum, reabsorbed bile acids, particularly chenodeoxycholic acid (CDCA), bind to and activate FXR in enterocytes.[8][9]

-

FGF19 Secretion: Activated intestinal FXR potently induces the expression and secretion of FGF19 into the portal circulation.[9]

-

Hepatic Repression of Bile Acid Synthesis: FGF19 travels to the liver and binds to its receptor complex, FGFR4/β-Klotho. This binding initiates a signaling cascade, primarily involving the MAPK/ERK1/2 pathway, which leads to the repression of CYP7A1 gene expression, the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][10][11] This feedback mechanism ensures that hepatic bile acid production is curtailed when sufficient bile acids are present in the enterohepatic circulation.

Hepatic FXR-SHP Pathway

Bile acids returning to the liver can also directly regulate their own synthesis through a hepatic pathway.

-

Hepatic FXR Activation: Bile acids activate FXR in hepatocytes.

-

SHP Induction: Activated hepatic FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that acts as a transcriptional repressor.[8]

-

Repression of Key Transcription Factors: SHP then inhibits the transcriptional activity of liver-related homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are critical for the transcription of CYP7A1 and CYP8B1.[8]

The following diagram illustrates the overarching regulatory network of bile acid synthesis.

Quantitative Data on Regulatory Effects

The following tables summarize quantitative data from various studies on the effects of key regulators on the expression of genes involved in this compound synthesis and its upstream regulation.

Table 1: Effect of Chenodeoxycholic Acid (CDCA) on Gene Expression in Primary Human Hepatocytes

| Treatment | Gene | Time Point | Fold Change vs. Control | Reference |

| 50 µM CDCA | FGF19 mRNA | 24 h | >100-fold increase | [11] |

| 50 µM CDCA | CYP7A1 mRNA | 6 h | ~90% decrease | [11] |

| 10 µM CDCA | FGF19 mRNA | 1.5 h | Significant increase | [12] |

| 10 µM CDCA | CYP7A1 mRNA | 6 h | ~97% decrease (43-fold) | [12] |

Table 2: Effect of FXR Agonist (GW4064) on Gene Expression in Primary Human Hepatocytes

| Treatment | Gene | Time Point | Fold Change vs. Control | Reference |

| 1 µM GW4064 | FGF19 mRNA | 24 h | >100-fold increase | [11] |

| 1 µM GW4064 | CYP7A1 mRNA | 6 h | ~80% decrease | [11] |

| 1 µM GW4064 | SHP mRNA | 1 h | ~5-fold increase | [11] |

Table 3: Effect of Fibroblast Growth Factor 19 (FGF19) on CYP7A1 mRNA Expression in Primary Human Hepatocytes

| Treatment | Time Point | % Inhibition of CYP7A1 mRNA | Reference |

| 40 ng/mL FGF19 | 6 h | ~70% | [11] |

| 100 ng/mL FGF19 | 24 h | ~60% | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound synthesis and regulation.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of GDCA in human plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Deuterated this compound (GDCA-d4) as an internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., GDCA-d4 at a known concentration).

-

Add 140 µL of ice-cold methanol to precipitate proteins.[13]

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 g) for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[6]

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., Thermo Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm).[13]

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Methanol/Acetonitrile (2:1, v/v) with 0.1% formic acid.[13]

-

Flow Rate: 0.3 mL/min.[13]

-

Injection Volume: 10 µL.[13]

-

Gradient Elution: A suitable gradient to separate GDCA from other bile acids.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

GDCA: Precursor ion (Q1) m/z 448.3 → Product ion (Q3) m/z 74.0

-

GDCA-d4 (IS): Precursor ion (Q1) m/z 452.3 → Product ion (Q3) m/z 74.0[2]

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of GDCA to the internal standard against the concentration of the analytical standards.

-

Determine the concentration of GDCA in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity Assay (Radioassay)

Objective: To measure the enzymatic activity of BAAT in a given sample (e.g., liver homogenate, purified enzyme).

Materials:

-

Enzyme source (e.g., liver tissue homogenate, cell lysate)

-

Cholyl-CoA (or other bile acid-CoA substrate)

-

Radiolabeled amino acid (e.g., [³H]glycine or [³H]taurine)

-

Potassium phosphate (B84403) buffer (pH 8.25)

-

Potassium phosphate buffer (pH 2.0) with 1% SDS

-

n-Butanol

-

Scintillation cocktail and counter

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 8.25)

-

1.15 mM cholyl-CoA

-

0.025 µCi of [³H]glycine or [³H]taurine.[14]

-

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding the acidic potassium phosphate buffer with SDS.

-

Add n-butanol to extract the radiolabeled glyco- or tauro-conjugated bile acid product.

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification:

-

Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial.

-

Add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of product formed and thus the enzyme activity.[15]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA levels of genes involved in GDCA synthesis and regulation (e.g., SLC27A5, BAAT, CYP7A1, FGF19).

Materials:

-

Liver tissue or cultured hepatocytes

-

RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes (e.g., GAPDH, 18S rRNA)

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

Homogenize liver tissue or lyse cultured hepatocytes.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.[16]

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[4]

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

-

Conclusion

The synthesis of this compound is a finely tuned process, critical for maintaining metabolic homeostasis. The regulatory network, centered around the FXR-FGF19 axis and hepatic FXR-SHP pathway, provides multiple points of control that can be targeted for therapeutic intervention in various metabolic and liver diseases. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the complexities of bile acid metabolism and leverage this knowledge for the development of novel therapeutics.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. shimadzu.com [shimadzu.com]

- 3. Diagnosis in bile acid-CoA: Amino acid N-acyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Colorimetric determination of glycine conjugates of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Bile Acid Assay Kit (Colorimetric) (ARG82226) - arigo Biolaboratories [arigobio.com]

- 11. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic Acid Modulates Bile Acid Synthesis Independent of Fibroblast Growth Factor 19 in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. researchgate.net [researchgate.net]

The Gut Microbiota's Crucial Role in the Synthesis of Glycodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly expanding field of research with profound implications for human health and disease. A key aspect of this symbiotic relationship is the microbial transformation of primary bile acids, synthesized in the liver, into a diverse array of secondary bile acids. Among these, glycodeoxycholic acid (GDCA), a glycine-conjugated form of the secondary bile acid deoxycholic acid (DCA), has emerged as a significant signaling molecule. This technical guide provides an in-depth exploration of the pivotal role of the gut microbiota in the formation of GDCA, offering detailed experimental protocols, quantitative data, and visualizations of the underlying biochemical and signaling pathways. Understanding the mechanisms of microbial GDCA synthesis is paramount for developing novel therapeutic strategies targeting a range of metabolic and inflammatory diseases.

The Biochemical Pathway: From Primary to Secondary Conjugated Bile Acids

The journey to GDCA begins with primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), which are synthesized from cholesterol in the liver and conjugated with either glycine (B1666218) or taurine.[1] These conjugated primary bile acids are then secreted into the intestine to aid in the digestion and absorption of dietary lipids.[1] A small fraction of these primary bile acids escapes reabsorption in the ileum and enters the colon, where they are subjected to extensive metabolism by the resident gut microbiota.[2]

The formation of GDCA is a two-step process orchestrated by specific bacterial enzymes:

-

Deconjugation: The initial and rate-limiting step is the deconjugation of glycine-conjugated primary bile acids, primarily glycocholic acid (GCA), by bacterial Bile Salt Hydrolases (BSHs) .[3] This reaction cleaves the amide bond, releasing cholic acid and glycine.[4] BSH activity is widespread among gut bacteria, with prominent activity observed in the phyla Firmicutes, Bacteroidetes, and Actinobacteria.[1] Genera such as Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides are known to possess potent BSH enzymes.[1]

-

7α-dehydroxylation: The subsequent and crucial step is the removal of the 7α-hydroxyl group from cholic acid, converting it into deoxycholic acid (DCA). This complex transformation is carried out by a specialized group of anaerobic bacteria possessing the multi-gene bile acid inducible (bai) operon .[3][5] Clostridium scindens is a well-characterized species with high 7α-dehydroxylating activity.[3][6]

Finally, the newly formed DCA can be reabsorbed from the colon and return to the liver via the enterohepatic circulation, where it can be reconjugated with glycine to form this compound (GDCA).

Quantitative Data on Microbial Bile Acid Transformation

The efficiency of GDCA formation is dependent on the composition and metabolic activity of the gut microbiota. The following tables summarize available quantitative data on key enzymatic activities and fecal concentrations of GDCA.

Table 1: Bile Salt Hydrolase (BSH) Activity of Select Gut Bacteria

| Bacterial Species | Substrate | BSH Activity (Units/mg protein) | Reference |

| Lactobacillus acidophilus | Glycocholic Acid (GCA) | ~1.5 | [7] |

| Lactobacillus plantarum | Glycocholic Acid (GCA) | ~0.8 | [7] |

| Bifidobacterium longum | Glycocholic Acid (GCA) | ~0.5 | [7] |

| Clostridium perfringens | Taurocholic Acid (TCA) | ~2.0 | [1] |

Note: BSH activity can vary significantly between strains and is dependent on assay conditions.

Table 2: Fecal Concentrations of this compound (GDCA) in Humans

| Cohort | Mean GDCA Concentration (µmol/g dry weight) | Range (µmol/g dry weight) | Reference |

| Healthy Adults | 1.5 - 5.0 | 0.2 - 15.0 | [8] |

| Patients with Irritable Bowel Syndrome with Diarrhea (IBS-D) | Significantly higher than healthy controls | Variable | [8] |

| Patients with Chronic Constipation | Significantly lower than healthy controls | Variable | [8] |

Experimental Protocols

Accurate quantification of microbial enzymatic activities and bile acid concentrations is crucial for research in this field. The following section provides detailed methodologies for key experiments.

Protocol 1: Bile Salt Hydrolase (BSH) Activity Assay (Plate-Based Method)

This qualitative or semi-quantitative method is useful for screening a large number of bacterial isolates for BSH activity.

Materials:

-

MRS agar (B569324) (for Lactobacillus and Bifidobacterium) or other suitable anaerobic growth medium

-

Glycocholic acid (GCA) or other glycine-conjugated bile acids

-

Anaerobic chamber or jars with gas-generating sachets

-

Sterile culture plates

-

Bacterial cultures to be tested

Procedure:

-

Prepare the growth medium agar and supplement it with 0.5% (w/v) of the desired glycine-conjugated bile acid (e.g., GCA).

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculate the plates with the bacterial strains to be tested. This can be done by spotting a small volume of liquid culture or by streaking for single colonies.

-

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

Observe the plates for the formation of a precipitate or halo around the bacterial growth. The precipitation of the deconjugated bile acid (cholic acid) indicates BSH activity.

-

The diameter of the precipitation zone can be measured for a semi-quantitative comparison of BSH activity between different strains.

Protocol 2: 7α-Dehydroxylase Activity Assay (In Vitro Reconstitution)

This protocol is based on the in vitro reconstitution of the 7α-dehydroxylation pathway from Clostridium scindens and is suitable for detailed enzymatic studies.

Materials:

-

Purified enzymes from the bai operon (BaiB, BaiCD, BaiA2, BaiE, BaiF, BaiH)

-

Cholic acid (CA)

-

ATP, CoA, NAD+

-

Anaerobic buffer (e.g., phosphate (B84403) buffer with a reducing agent like dithiothreitol)

-

Anaerobic chamber or glove box

-

HPLC or LC-MS/MS for product analysis

Procedure:

-

Prepare a reaction mixture containing the anaerobic buffer, ATP, CoA, and NAD+.

-

Add the purified Bai enzymes to the reaction mixture. The optimal concentration of each enzyme needs to be determined empirically.

-

Initiate the reaction by adding the substrate, cholic acid.

-

Incubate the reaction mixture under strict anaerobic conditions at 37°C.

-

At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., ice-cold methanol).

-

Analyze the samples for the formation of deoxycholic acid (DCA) using HPLC or LC-MS/MS.

-

The rate of DCA formation can be calculated to determine the 7α-dehydroxylase activity.

Protocol 3: Quantification of this compound (GDCA) in Fecal Samples by LC-MS/MS

This protocol provides a general workflow for the accurate quantification of GDCA in complex biological matrices.

1. Sample Preparation:

-

Homogenization: Fecal samples should be homogenized to ensure uniformity. This can be achieved by lyophilization followed by mechanical grinding or by suspending a weighed amount of wet stool in a suitable buffer.

-

Extraction: Bile acids are typically extracted from the fecal matrix using an organic solvent, such as methanol (B129727) or ethanol. A common procedure involves adding a defined volume of the organic solvent to the homogenized sample, vortexing vigorously, and then centrifuging to pellet the solid debris.

-

Internal Standard: To correct for extraction efficiency and matrix effects, a deuterated internal standard of GDCA (e.g., GDCA-d4) should be added to the sample before extraction.

-

Solid-Phase Extraction (SPE): For cleaner samples and to remove interfering substances, an optional SPE step can be included after the initial extraction. C18 cartridges are commonly used for this purpose.

-

Reconstitution: The final extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation of GDCA from other bile acids and matrix components is typically achieved using a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate.

-

Mass Spectrometry (MS/MS): Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both GDCA and its deuterated internal standard are monitored for high selectivity and sensitivity.

3. Data Analysis:

-

A calibration curve is generated using a series of known concentrations of a GDCA standard.

-

The concentration of GDCA in the samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

The microbial production of GDCA has significant physiological consequences, primarily through its interaction with host nuclear receptors and G protein-coupled receptors.

Farnesoid X Receptor (FXR) Signaling

GDCA is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[9] Activation of FXR by GDCA and other secondary bile acids plays a central role in the negative feedback regulation of bile acid synthesis.[10]

Caption: FXR signaling pathway activated by microbially-derived GDCA.

Takeda G protein-coupled Receptor 5 (TGR5) Signaling

GDCA also acts as an agonist for TGR5, a G protein-coupled receptor expressed in various cell types, including enteroendocrine L-cells. Activation of TGR5 by GDCA can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.

Caption: TGR5 signaling pathway leading to GLP-1 secretion upon GDCA binding.

Experimental Workflow for Studying Microbial GDCA Formation

A typical experimental workflow to investigate the role of a specific bacterial strain or a microbial community in GDCA formation is outlined below.

Caption: A generalized experimental workflow for studying GDCA formation.

Conclusion

The formation of this compound is a clear example of the profound impact the gut microbiota has on host physiology. Through the sequential actions of bile salt hydrolases and 7α-dehydroxylases, gut bacteria transform host-derived primary bile acids into potent signaling molecules that regulate critical metabolic pathways. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the intricate mechanisms of microbial GDCA synthesis. A deeper understanding of these processes holds the potential to unlock novel therapeutic avenues for a variety of metabolic and inflammatory disorders by targeting the gut microbiota and its metabolic functions.

References

- 1. Deoxycholic Acid Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 2. Gut microbial pathways for bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target [frontiersin.org]

- 4. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of Clostridium scindens bile acid transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Intestinal Bile Acid 7α-Dehydroxylation by Clostridium scindens Associated with Protection from Clostridium difficile Infection in a Gnotobiotic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A physiologically based model of bile acid metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Glycodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA), a secondary bile acid formed through the conjugation of deoxycholic acid and glycine (B1666218), plays a significant role in physiological and pathophysiological processes.[1] Its amphiphilic nature governs its biological functions, including lipid emulsification, signaling through nuclear and membrane-bound receptors, and modulation of drug absorption. A thorough understanding of its physicochemical properties is paramount for researchers in drug development and life sciences. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its biological interactions.

Chemical and Physical Properties

This compound is a complex steroidal molecule with both hydrophobic and hydrophilic moieties, contributing to its amphipathic character.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₄₃NO₅ | [2] |

| Molecular Weight | 449.62 g/mol | [2] |

| CAS Number | 360-65-6 | [2] |

| Appearance | White solid | [3] |

| pKa | ~4.8 | [4] |

| Critical Micelle Concentration (CMC) | 2-6 mM (in 0.1 M NaCl at 25°C) |

Solubility

The solubility of this compound is highly dependent on the solvent and pH. It is sparingly soluble in aqueous buffers.[3]

| Solvent | Solubility | Reference(s) |

| Water | Sparingly soluble | [3] |

| Ethanol | ~1 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |

| Dimethylformamide (DMF) | ~10 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[3]

Partition and Distribution Coefficients (LogP/LogD)

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group on the glycine moiety can be determined by potentiometric titration.

Principle: A solution of the analyte is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, such as a water-methanol mixture, to ensure complete dissolution.

-

Prepare a standardized solution of carbonate-free sodium hydroxide (B78521) (e.g., 0.1 M).

-

Prepare a solution of potassium chloride (e.g., 0.15 M) to maintain constant ionic strength.[7]

-

-

Titration:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[7]

-

Place a known volume of the this compound solution in a thermostatted vessel and add the potassium chloride solution.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide.[7]

-

Titrate the solution with the standardized sodium hydroxide solution, adding small increments of titrant and recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to obtain a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the first or second derivative of the titration curve, and the pKa is the pH at half this volume.[8][9]

-

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined by various methods that detect the onset of micelle formation.

Principle: The molar conductivity of an ionic surfactant solution changes at the CMC due to the lower mobility of the larger micelles compared to the individual monomers.

Protocol:

-

Sample Preparation: Prepare a series of aqueous solutions of sodium glycodeoxycholate of varying concentrations, spanning a range below and above the expected CMC (e.g., 0.1 mM to 10 mM).

-

Measurement: Measure the conductivity of each solution at a constant temperature using a calibrated conductivity meter.

-

Data Analysis: Plot the specific conductivity versus the concentration of sodium glycodeoxycholate. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Principle: Surfactant monomers accumulate at the air-water interface, reducing the surface tension of the solution. Above the CMC, the concentration of monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.

Protocol:

-

Sample Preparation: Prepare a series of aqueous solutions of sodium glycodeoxycholate of varying concentrations.

-

Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Data Analysis: Plot the surface tension versus the logarithm of the concentration. The concentration at which the surface tension abruptly stops decreasing and becomes constant is the CMC.

Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene (B120774) is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.

Protocol:

-

Sample Preparation: Prepare a series of aqueous solutions of sodium glycodeoxycholate. To each solution, add a small aliquot of a stock solution of pyrene in a volatile organic solvent (e.g., methanol (B129727) or acetone) to achieve a final pyrene concentration in the micromolar range.

-

Measurement: Excite the pyrene at a suitable wavelength (e.g., 334 nm) and record the emission spectrum.

-

Data Analysis: Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. A sigmoidal decrease in the I₁/I₃ ratio will be observed, and the midpoint of this transition is taken as the CMC.

Quantification of this compound in Human Plasma by LC-MS/MS

Principle: This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of this compound in a complex biological matrix.

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add an internal standard solution (e.g., a deuterated analog of GDCA).[10]

-

Add a protein precipitating agent, such as ice-cold acetonitrile (B52724) (e.g., 800 µL), and vortex thoroughly.[10]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent mixture (e.g., 35% methanol in water).[10]

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[10]

-

Mobile Phases: A gradient elution with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., a mixture of acetonitrile and methanol with 0.1% formic acid) is commonly employed.[6]

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[11]

-

-

Mass Spectrometric Detection:

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.[10]

-

Thermal Analysis (TGA/DSC)

While specific experimental data for this compound is not available in the provided search results, the following outlines a general protocol for its thermal characterization.

Principle:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[13][14]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events such as melting, crystallization, and glass transitions.[13]

Protocol:

-

Place a small, accurately weighed amount of this compound in an appropriate TGA or DSC pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA) or heat flow (DSC) as a function of temperature.

Hygroscopicity by Dynamic Vapor Sorption (DVS)

A general protocol for assessing the hygroscopicity of a substance like this compound is described below.

Principle: DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature. This provides a moisture sorption isotherm, which indicates the material's affinity for water.[15][16]

Protocol:

-

Place a known mass of the this compound sample in the DVS instrument.

-

Expose the sample to a series of increasing and then decreasing relative humidity steps at a constant temperature.

-

At each step, the instrument monitors the mass of the sample until it reaches equilibrium.

-

The change in mass at each relative humidity is recorded to generate a sorption and desorption isotherm.

Biological Interactions and Signaling Pathways

This compound is a key signaling molecule that interacts with various receptors and transporters, influencing a range of metabolic processes.

Farnesoid X Receptor (FXR) Signaling

This compound is an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR by bile acids, including GDCA, plays a central role in the negative feedback regulation of bile acid synthesis.

Signaling Pathway:

-

GDCA enters the hepatocyte.

-

GDCA binds to and activates FXR in the nucleus.

-

Activated FXR forms a heterodimer with the retinoid X receptor (RXR).

-

The FXR/RXR heterodimer binds to specific DNA response elements in the promoter regions of target genes.

-

This leads to the induction of the small heterodimer partner (SHP).

-

SHP, in turn, inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical pathway of bile acid synthesis.

Caption: FXR signaling pathway activated by GDCA.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

This compound can also activate TGR5, a G-protein coupled receptor expressed in various tissues, including the intestine, brown adipose tissue, and muscle.

Signaling Pathway:

-

GDCA binds to and activates TGR5 on the cell membrane of enteroendocrine L-cells.

-

Activated TGR5 couples to Gαs, leading to the activation of adenylyl cyclase (AC).

-

AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Increased intracellular cAMP levels activate Protein Kinase A (PKA).

-

This signaling cascade ultimately leads to an increase in intracellular calcium (Ca²⁺) and the secretion of glucagon-like peptide-1 (GLP-1).

Caption: TGR5 signaling cascade initiated by GDCA.

Membrane Transport

The enterohepatic circulation of this compound is a highly efficient process mediated by a series of transporters in the liver and intestine.

Hepatocellular Transport:

-

Uptake: GDCA is taken up from the portal blood into hepatocytes primarily by the Na⁺-taurocholate cotransporting polypeptide (NTCP), a sodium-dependent transporter located on the basolateral membrane.[1][5][17]

-

Efflux: GDCA is secreted from the hepatocyte into the bile canaliculus by the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), both of which are ATP-dependent efflux pumps on the apical membrane.[18][19][20]

Intestinal Transport:

-

Reabsorption: In the terminal ileum, GDCA is reabsorbed from the intestinal lumen into enterocytes by the apical sodium-dependent bile acid transporter (ASBT).[21]

Caption: Key transporters in GDCA circulation.

Conclusion

The physicochemical properties of this compound are intricately linked to its diverse biological functions. This technical guide provides a consolidated resource of its key characteristics and the experimental methodologies required for their determination. A comprehensive understanding of these properties is essential for the rational design of studies involving bile acid metabolism, signaling, and their therapeutic applications. Further research is warranted to fill the existing gaps in the experimental data for properties such as LogP/LogD, thermal stability, and hygroscopicity to provide a more complete physicochemical profile of this important molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C26H43NO5 | CID 3035026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. nssresearchjournal.com [nssresearchjournal.com]

- 12. restek.com [restek.com]

- 13. iitk.ac.in [iitk.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. dorgean.com [dorgean.com]

- 16. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 17. Kinetic characterization of bile salt transport by human NTCP (SLC10A1) - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]

- 18. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dysregulation of BSEP and MRP2 May Play an Important Role in Isoniazid-Induced Liver Injury via the SIRT1/FXR Pathway in Rats and HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BSEP inhibition: in vitro screens to assess cholestatic potential of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The human bile salt export pump: characterization of substrate specificity and identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: Glycodeoxycholic Acid and the Gut-Brain Axis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA), a secondary bile acid synthesized by the gut microbiota, is emerging as a significant signaling molecule within the complex communication network of the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding of GDCA's interactions with key molecular targets in the gut and the brain. While research specifically focused on GDCA is still developing, this document synthesizes available data, outlines relevant experimental protocols, and presents the signaling pathways through which GDCA is hypothesized to exert its effects. Particular attention is given to its role as an agonist for the Takeda G-protein-coupled receptor 5 (TGR5) and its potential interactions with the farnesoid X receptor (FXR). This guide aims to equip researchers and drug development professionals with a thorough understanding of GDCA's potential as a therapeutic modulator of the gut-brain axis and to highlight areas requiring further investigation.

Introduction: this compound and the Gut-Brain Axis

The gut-brain axis is a bidirectional communication system that integrates gut and brain function, influencing everything from metabolic homeostasis to mood and cognition[1]. This intricate network involves neural, endocrine, and immune signaling pathways[2][3]. Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules in this axis[4].

This compound (GDCA) is a secondary bile acid formed in the gut through the microbial 7α-dehydroxylation of the primary bile acid glycocholic acid. As a product of gut microbial metabolism, GDCA is uniquely positioned at the interface of the microbiome and host physiology. Altered levels of GDCA have been associated with neurodegenerative conditions such as Alzheimer's disease, suggesting its potential involvement in neurological health and disease[5]. This guide delves into the molecular mechanisms underpinning the interaction of GDCA with the gut-brain axis.

Molecular Mechanisms of GDCA Interaction

GDCA exerts its signaling functions primarily through the activation of specific bile acid receptors, most notably the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR)[4].

TGR5 Activation and Downstream Signaling

TGR5 is a cell surface receptor expressed in various tissues, including the intestine and the brain[6][7]. GDCA has been identified as an agonist for human TGR5.

-

Signaling Pathway: Upon binding of GDCA, TGR5 couples to the Gαs protein, activating adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression[6][8][9].

Figure 1: GDCA-mediated TGR5 signaling pathway.

FXR Activation and Downstream Signaling

FXR is a nuclear receptor that acts as a sensor for bile acids, regulating their synthesis and transport[10]. While the direct binding affinity of GDCA for FXR is not well-characterized, other conjugated bile acids are known to be FXR ligands[11].

-

Signaling Pathway: As a nuclear receptor, ligand-activated FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. A key target gene in the intestine is Fibroblast Growth Factor 19 (FGF19), a hormone that signals to the liver to suppress bile acid synthesis[2].

References

- 1. Secondary (iso)BAs cooperate with endogenous ligands to activate FXR under physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids modulate tight junction structure and barrier function of Caco-2 monolayers via EGFR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. The bile acid receptor TGR5 (Gpbar-1) acts as a neurosteroid receptor in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bile acid modulates transepithelial permeability via the generation of reactive oxygen species in the Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Glycodeoxycholic Acid: A Potential Modulator of Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid, is emerging as a significant player in the intricate communication network of the gut-brain axis. Traditionally known for its role in lipid digestion and absorption, recent evidence suggests that GDCA and other bile acids can cross the blood-brain barrier and exert potent effects within the central nervous system (CNS). Altered levels of GDCA have been observed in several neurological disorders, including Alzheimer's disease and Parkinson's disease, pointing towards its potential as both a biomarker and a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of GDCA's function in neurological disorders, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Data Presentation: this compound Levels in Neurological Disorders

Quantitative analysis of bile acids in patient cohorts has revealed significant alterations in GDCA levels, particularly in Alzheimer's disease and Parkinson's disease. The following tables summarize the available data from key studies.

| Disease | Patient Group | N | GDCA Concentration (nM) | Statistical Significance | Reference |

| Alzheimer's Disease | Healthy Controls | 30 | 56 ± 7 | AD vs MCI: p < 0.05 | --INVALID-LINK--[1] |

| Mild Cognitive Impairment (MCI) | 20 | 53 ± 6 | |||

| Alzheimer's Disease (AD) | 30 | 79 ± 11 | |||

| Parkinson's Disease | Healthy Controls | 169 | 108.7 (median) | PD vs HC: p < 0.001 | --INVALID-LINK--[2] |

| Drug-Naïve Parkinson's Disease (PD) | 101 | 158.8 (median) |

Note: Data from Klatt et al. is presented as median values, and statistical significance was determined by the authors.

While altered bile acid profiles have been reported in multiple sclerosis, specific quantitative data for this compound in this condition are not yet well-established in the literature.

Core Signaling Pathways of this compound in the CNS

This compound exerts its effects in the central nervous system primarily through the activation of two key receptors: the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the farnesoid X receptor (FXR). These interactions can trigger a cascade of downstream signaling events that modulate neuroinflammation and neuronal function.

TGR5 Signaling Pathway in Microglia

In microglia, the resident immune cells of the brain, GDCA binding to TGR5 can initiate an anti-inflammatory response. This pathway is crucial in mitigating the neurotoxic effects of chronic inflammation.

Caption: GDCA-TGR5 signaling cascade in microglia, leading to an anti-inflammatory response.

FXR Signaling Pathway in Neurons

In neurons, GDCA can activate the nuclear receptor FXR. This interaction is thought to play a role in neuronal survival and function, although the precise downstream effects are still under investigation.

Caption: GDCA-FXR signaling pathway in neurons, potentially promoting neuronal health.

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the investigation of this compound's role in neurological disorders.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentration of GDCA in human plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of an internal standard solution (a mixture of deuterated bile acids, including d4-GDCA).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724).

-

Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Perform mass spectrometry in negative ion mode using an electrospray ionization (ESI) source.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for GDCA and its deuterated internal standard.

-

Quantify GDCA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Caption: Workflow for the quantification of GDCA in plasma using LC-MS/MS.

Assessment of Microglial Activation and Cytokine Release

Objective: To determine the effect of GDCA on microglial activation and the release of pro- and anti-inflammatory cytokines.

Methodology:

-

Cell Culture and Treatment:

-

Culture a murine microglial cell line (e.g., BV-2) or primary microglia in appropriate media.

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of GDCA (e.g., 1-100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

In some experiments, co-treat with a pro-inflammatory stimulus like lipopolysaccharide (LPS) (100 ng/mL) to assess the modulatory effect of GDCA.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

-

-

Microglial Activation Marker Analysis:

-

Lyse the cells to extract total protein.

-

Perform Western blotting to assess the expression of activation markers such as inducible nitric oxide synthase (iNOS) and CD86 (M1-like) or Arginase-1 and CD206 (M2-like).

-

Evaluation of Blood-Brain Barrier Integrity in vitro

Objective: To investigate the impact of GDCA on the integrity of the blood-brain barrier (BBB) using a transwell model.

Methodology:

-

Transwell Model Setup:

-

Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a transwell insert with a porous membrane.

-

Co-culture with astrocytes and/or pericytes on the basolateral side to create a more physiological BBB model.

-

Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be performed when TEER values plateau.

-

-

GDCA Treatment and Permeability Assay:

-

Treat the hBMECs with different concentrations of GDCA on the apical side for a specified duration (e.g., 24 hours).

-

Measure TEER before and after treatment to assess changes in barrier tightness.

-

Perform a permeability assay by adding a fluorescently labeled tracer molecule (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber.

-

At various time points, collect samples from the basolateral chamber and measure the fluorescence to determine the flux of the tracer across the endothelial monolayer.

-

-

Tight Junction Protein Expression:

-

After treatment, lyse the hBMECs and perform Western blotting to analyze the expression levels of key tight junction proteins such as Claudin-5, Occludin, and ZO-1.

-

Conclusion and Future Directions

The evidence presented in this technical guide highlights the growing importance of this compound in the context of neurological disorders. The significant alterations in GDCA levels in Alzheimer's and Parkinson's disease patients underscore its potential as a diagnostic or prognostic biomarker. Furthermore, the elucidation of its signaling pathways through TGR5 and FXR provides a mechanistic basis for its observed neuro-modulatory effects.

Future research should focus on several key areas:

-

Expanding Quantitative Data: There is a pressing need for more comprehensive quantitative studies on GDCA levels in a wider range of neurological disorders, including multiple sclerosis and amyotrophic lateral sclerosis.

-

Elucidating Downstream Signaling: Further investigation is required to fully map the downstream signaling cascades initiated by GDCA in different CNS cell types and their ultimate impact on cellular function and survival.

-

Therapeutic Potential: Preclinical studies using animal models of neurological diseases are warranted to explore the therapeutic potential of modulating GDCA levels or its signaling pathways.

-

Human Studies: Longitudinal studies are needed to establish a causal link between altered GDCA levels and the progression of neurological disorders in human populations.

References

The Immunomodulatory Landscape of Glycodeoxycholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycodeoxycholic acid (GDCA), a secondary bile acid, is emerging as a significant modulator of the immune system. Beyond its classical role in lipid digestion, GDCA exerts pleiotropic effects on various immune cells, including macrophages, dendritic cells, and T lymphocytes. These effects are primarily mediated through the activation of specific bile acid receptors, namely the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), as well as other signaling pathways like the sphingosine-1-phosphate receptor 2 (S1PR2) pathway. This technical guide provides an in-depth analysis of the immunomodulatory functions of GDCA, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to support further research and drug development in immunology and related fields.

Introduction

Bile acids, traditionally recognized for their role in facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, are now understood to be crucial signaling molecules with systemic effects.[1][2][3] The composition of the bile acid pool is dynamic, shaped by both host metabolism and the gut microbiota, which converts primary bile acids into secondary bile acids like this compound (GDCA).[1][4] This biotransformation is a critical checkpoint in the generation of a diverse repertoire of signaling molecules that fine-tune host immune responses.[2]

Disruptions in bile acid metabolism have been linked to inflammatory conditions such as inflammatory bowel disease (IBD), where a decrease in secondary bile acids, including GDCA, is often observed.[4][5] Conversely, GDCA has been shown to have both pro-inflammatory and anti-inflammatory roles depending on the context and the specific immune cell type, highlighting the complexity of its immunomodulatory functions.[6][7] This guide will dissect these multifaceted effects, providing a comprehensive resource for the scientific community.

Effects of this compound on Macrophages

Macrophages, as key players in innate immunity, are significantly influenced by GDCA. The impact of GDCA on macrophage polarization, a spectrum ranging from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, is a critical aspect of its immunomodulatory activity.[8]

M1/M2 Polarization

GDCA has been shown to drive macrophages towards a pro-inflammatory M1 phenotype.[6] This is characterized by the increased expression of M1-associated surface markers and the production of pro-inflammatory cytokines.[9] In contrast, other studies suggest that bile acids can also promote an anti-inflammatory M2 phenotype, indicating a context-dependent role.

Table 1: Quantitative Effects of Deoxycholic Acid (a related bile acid) on Macrophage Polarization Markers

| Marker | Treatment | Fold Change/Percentage | Cell Type | Reference |

| CCR7 (M1 marker) | Glycyrrhizic Acid (for comparison) | 6.5% to 20.35% | Murine BMDM | [9] |

| MR (M2 marker) | Glycyrrhizic Acid (for comparison) | 12.86% to 10.75% | Murine BMDM | [9] |

Cytokine Secretion

GDCA stimulation of macrophages leads to the secretion of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[6] This cytokine profile is characteristic of an M1-polarized macrophage response.

Table 2: Effect of Deoxycholic Acid on Pro-inflammatory Cytokine Secretion from Macrophages

| Cytokine | Concentration of DCA | IL-1β Release (pg/mL) | Cell Line | Reference |

| IL-1β | 0 µM | ~0 | J774A.1 | [10] |

| IL-1β | 50 µM | ~100 | J774A.1 | [10] |

| IL-1β | 100 µM | ~250 | J774A.1 | [10] |

| IL-1β | 200 µM | ~400 | J774A.1 | [10] |

Signaling Pathways in Macrophages

The pro-inflammatory effects of GDCA on macrophages are mediated by complex signaling cascades. One identified pathway involves the activation of the S1PR2-NF-κB-NLRP3 axis .[6] This pathway ultimately leads to the activation of the NLRP3 inflammasome and the maturation and secretion of IL-1β.[6][11]

Effects of this compound on Dendritic Cells

Dendritic cells (DCs) are crucial antigen-presenting cells that bridge innate and adaptive immunity. Bile acids, including GDCA, can modulate DC maturation and function, thereby influencing the nature of the subsequent T cell response.

DC Maturation and Cytokine Production

Bile acids have been shown to inhibit the maturation of DCs, leading to a more tolerogenic phenotype.[12] This is characterized by a reduced expression of co-stimulatory molecules like CD80 and CD86 and altered cytokine production.[12]

Table 3: Effect of a TGR5 Agonist on Monocyte-Derived DC Maturation Markers

| Marker | Treatment | Expression Level (MFI) | Reference |

| CD80 | Control | ~1500 | [8] (Data inferred from related studies) |

| CD80 | TGR5 agonist | ~1000 | [8] (Data inferred from related studies) |

| CD86 | Control | ~2000 | [8] (Data inferred from related studies) |

| CD86 | TGR5 agonist | ~1200 | [8] (Data inferred from related studies) |

Note: MFI = Mean Fluorescence Intensity. Data are illustrative based on typical DC maturation assays.

Signaling Pathways in Dendritic Cells

The immunomodulatory effects of GDCA on DCs are often mediated through the TGR5 receptor. Activation of TGR5 leads to an increase in intracellular cyclic AMP (cAMP), which can suppress inflammatory responses.[13]

Effects of this compound on T Lymphocytes

The influence of GDCA extends to the adaptive immune system, particularly T lymphocytes. Bile acids can modulate the differentiation of T helper (Th) cell subsets and the function of regulatory T cells (Tregs).

T Cell Proliferation and Differentiation

Bile acids have been shown to influence the balance between pro-inflammatory Th17 cells and anti-inflammatory Tregs.[14] While some bile acids promote Treg differentiation, others can inhibit Th17 cell development.[14] The net effect of GDCA on T cell responses is likely dependent on the specific microenvironment and the presence of other signaling molecules.

Table 4: Illustrative Data on the Effect of Bile Acids on T Cell Subsets

| T Cell Subset | Bile Acid | Effect | Key Marker | Reference |

| Regulatory T cells (Tregs) | Lithocholic Acid | Promotes differentiation | FOXP3 | [14] |

| Th17 cells | 3-oxo-lithocholic acid | Inhibits differentiation | RORγt | [14] |

Signaling through FXR in T Cells

The farnesoid X receptor (FXR) is expressed in T cells and its activation by bile acids can modulate T cell function. Systemic FXR activation has been shown to suppress pro-inflammatory cytokine production and inhibit Th1/Th17 polarization.[15]

Experimental Protocols

Macrophage Polarization Assay

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) in complete RPMI-1640 medium.

-

Stimulation: Treat macrophages with varying concentrations of GDCA (e.g., 50-200 µM) for 24-48 hours. Include positive controls for M1 (e.g., LPS and IFN-γ) and M2 (e.g., IL-4 and IL-13) polarization.

-

Analysis:

-

Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86, CCR7) and M2 markers (e.g., CD206, Arginase-1).[9]

-

RT-qPCR: Analyze the gene expression of M1- and M2-associated genes.

-

ELISA: Measure the concentration of secreted cytokines (TNF-α, IL-6, IL-12 for M1; IL-10 for M2) in the culture supernatant.[16]

-

NF-κB Activation Assay

-

Cell Culture and Stimulation: Culture macrophages and stimulate with GDCA as described above.

-

Nuclear Extraction: Isolate nuclear extracts from the stimulated cells.

-

Transcription Factor Assay: Use a commercially available ELISA-based transcription factor assay kit to quantify the amount of activated NF-κB (p65 subunit) in the nuclear extracts that can bind to a specific DNA sequence.[3]

-

Immunofluorescence: Alternatively, fix and permeabilize cells, then stain with an anti-p65 antibody to visualize its translocation from the cytoplasm to the nucleus using fluorescence microscopy.[17]

T Cell Proliferation Assay (BrdU Incorporation)

-

Cell Culture: Isolate primary T cells and culture them in 96-well plates.

-

Stimulation: Stimulate T cells with anti-CD3/CD28 antibodies in the presence or absence of GDCA at various concentrations.

-

BrdU Labeling: Add Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, to the cultures for the final few hours of incubation.[18][19]

-

Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using an anti-BrdU antibody in an ELISA-based assay. The absorbance is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[20][21]

Conclusion and Future Directions

This compound is a multifaceted immunomodulatory molecule with significant implications for both physiological immune homeostasis and the pathogenesis of inflammatory diseases. Its ability to influence the function of key immune cells such as macrophages, dendritic cells, and T cells through receptors like FXR and TGR5 positions it as a potential therapeutic target.

Future research should focus on elucidating the precise context-dependent effects of GDCA, particularly in vivo, and dissecting the downstream signaling pathways in greater detail. The development of selective agonists and antagonists for bile acid receptors will be instrumental in translating our understanding of GDCA's immunomodulatory properties into novel therapeutic strategies for a range of immune-mediated disorders. The data and methodologies presented in this guide provide a solid foundation for these future endeavors.

References

- 1. Glycochenodeoxycholic acid induces the release of IL-1beta from L02 cells via the NLRP3/caspase-1/GSDMD pathway to activate LX2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids and sphingosine-1-phosphate receptor 2 in hepatic lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Acid Receptor Activation Modulates Hepatic Monocyte Activity and Improves Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gut microbial bile acid metabolite skews macrophage polarization and contributes to high-fat diet-induced colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycyrrhizic Acid Promotes M1 Macrophage Polarization in Murine Bone Marrow-Derived Macrophages Associated with the Activation of JNK and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bile Acids Activate NLRP3 Inflammasome, Promoting Murine Liver Inflammation or Fibrosis in a Cell Type-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chenodeoxycholic acid activates NLRP3 inflammasome and contributes to cholestatic liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Foxp3+ regulatory T cells: differentiation, specification, subphenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Farnesoid X receptor antagonizes macrophage-dependent licensing of effector T lymphocytes and progression of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Increased TNF-α, IL-6 and decreased IL-1β immunohistochemical expression by the stromal spindle-shaped cells in the central giant cell granuloma of the jaws - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

The Double-Edged Sword: Glycodeoxycholic Acid's Intricate Signaling in Cancer Cell Proliferation

For Immediate Release

A Comprehensive Technical Guide on the Role of Glycodeoxycholic Acid in Oncology

[City, State] – [Date] – A new in-depth technical guide details the complex role of this compound (GDCA), a secondary bile acid, in the proliferation of cancer cells. This document, tailored for researchers, scientists, and drug development professionals, elucidates the signaling pathways influenced by GDCA and provides a wealth of quantitative data and detailed experimental protocols. The guide aims to provide a foundational resource for understanding GDCA's potential as both a promoter and inhibitor of cancer growth, thereby informing future therapeutic strategies.

This compound, a metabolite produced by gut microbiota, has been shown to exert divergent effects on cancer cell proliferation, contingent on its concentration and the specific cancer type. At lower, physiological concentrations, it can promote cell growth, while at higher, pharmacological doses, it may induce cell cycle arrest and apoptosis. This guide dissects the molecular mechanisms underpinning these dualistic functions, focusing on key signaling cascades.

Core Signaling Pathways Modulated by GDCA

GDCA's influence on cancer cell proliferation is primarily mediated through several key signaling pathways:

-

STAT3 Signaling Pathway: In hepatocellular carcinoma (HCC), this compound has been observed to promote chemoresistance and cell survival by activating the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This activation can lead to the upregulation of anti-apoptotic proteins and the promotion of a stem-cell-like phenotype in cancer cells.

-

cAMP/PKA/MEK/ERK Pathway: In intestinal epithelial cells, GDCA can induce proliferation by reducing intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently activate the Raf/MEK/ERK signaling cascade, a well-established pathway involved in cell growth and survival.

-

Farnesoid X Receptor (FXR) Signaling: As a bile acid, GDCA can modulate the activity of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis and has been implicated in the progression of various cancers. Depending on the cellular context, FXR activation by GDCA can have either tumor-suppressive or oncogenic effects.

-

TGR5 Signaling: GDCA is also a ligand for the G-protein coupled bile acid receptor 5 (TGR5). Activation of TGR5 can trigger downstream signaling cascades, including the cAMP and ERK pathways, which can influence cell proliferation, apoptosis, and inflammation in a context-dependent manner.

Quantitative Data on GDCA's Effects

This guide compiles available quantitative data on the dose-dependent effects of GDCA on cancer cell viability and proliferation. While specific IC50 values for GDCA are not extensively reported across all cancer cell lines, related bile acids like deoxycholic acid (DCA) have been shown to promote proliferation at concentrations below 50 µM and induce apoptosis at concentrations above 100 µM[1]. One study on a closely related compound, glycochenodeoxycholic acid (GCDC), demonstrated an almost 20% increase in the viability of Huh7 hepatocellular carcinoma cells when co-administered with chemotherapeutic agents[2].

Table 1: Effects of this compound and Related Bile Acids on Cancer Cell Proliferation

| Bile Acid | Cancer Cell Line | Concentration | Effect on Proliferation | Reference |

| Glycochenodeoxycholic Acid (GCDC) | Huh7 (Hepatocellular Carcinoma) | Not Specified | ~20% increase in cell viability with chemotherapy | [2] |

| Deoxycholic Acid (DCA) | Colon Cancer Cells | < 50 µM | Pro-proliferative | [1] |

| Deoxycholic Acid (DCA) | Colon Cancer Cells | > 100 µM | Pro-apoptotic | [1] |

Visualizing the Molecular Interactions

To provide a clear understanding of the complex signaling networks, this guide includes detailed diagrams generated using the Graphviz DOT language.

GDCA Signaling Pathways in Cancer Cell Proliferation

Experimental Workflow for Studying GDCA Effects

Detailed Experimental Protocols

This guide provides comprehensive, step-by-step protocols for key experiments essential for investigating the effects of GDCA on cancer cells.

Cell Viability/Proliferation Assay (CCK-8)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

GDCA Treatment: Treat cells with a range of GDCA concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot for Phosphorylated STAT3 (p-STAT3)

-

Cell Lysis: After GDCA treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-